
GSK-J4 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le GSK-J4 (chlorhydrate) est un inhibiteur puissant des déméthylases d'histones JMJD3 et UTX contenant le domaine Jumonji. Ces enzymes sont responsables de la déméthylation de la lysine 27 triméthylée sur l'histone H3 (H3K27me3), une marque associée à la mise en silence des gènes. En inhibant ces enzymes, le GSK-J4 (chlorhydrate) peut augmenter les niveaux de H3K27me3, conduisant à la mise en silence des gènes et à l'impact sur divers processus cellulaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du GSK-J4 (chlorhydrate) implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupe fonctionnel pour atteindre l'activité inhibitrice souhaitée. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de GSK-J4 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et un rendement constants. Le produit final est purifié en utilisant des techniques telles que la cristallisation, la chromatographie et la recristallisation .
Analyse Des Réactions Chimiques
Hydrolysis to Active Metabolite (GSK-J1)
GSK-J4 hydrochloride (ethyl ester prodrug) undergoes enzymatic hydrolysis in cellular environments, converting to its active form, GSK-J1. This reaction is catalyzed by esterases (e.g., macrophage esterase) and occurs rapidly upon cellular uptake .
Reaction Parameter | Details |
---|---|
Substrate | This compound (C₂₄H₂₈ClN₅O₂) |
Enzyme | Esterases (e.g., carboxylesterases) |
Products | GSK-J1 (free acid form) + ethanol + HCl |
Reaction Conditions | Physiological pH (7.4), 37°C |
Key Functional Group | Ethyl ester moiety (hydrolyzed to carboxylic acid) |
This hydrolysis is critical for activity, as GSK-J1 (polar carboxylate) cannot passively cross cell membranes . The reaction increases intracellular concentrations of GSK-J1, enabling inhibition of histone demethylases .
Stability and Solubility Profile
This compound exhibits stability under specific storage conditions but degrades in aqueous solutions over time :
Biochemical Interactions with Histone Demethylases
GSK-J1 (active metabolite) inhibits JMJD3 (KDM6B) and UTX (KDM6A), Fe²⁺-dependent enzymes that remove methyl groups from H3K27me3/me2 . The inhibition involves competitive binding to the enzyme’s catalytic JmjC domain, chelating Fe²⁺ ions required for demethylase activity .
This interaction blocks chromatin remodeling, leading to epigenetic silencing of genes involved in inflammation (e.g., TNF-α) and cancer .
Reactivity with Iron Homeostasis Pathways
In Parkinson’s disease models, GSK-J4 modulates iron metabolism by upregulating ferroportin-1 (iron exporter) via H3K4me3 methylation . This reduces intracellular labile iron, mitigating oxidative stress .
Pathway | Effect of GSK-J4 |
---|---|
Iron Export | ↑ Ferroportin-1 expression (via H3K4me3) |
Oxidative Stress | ↓ ROS, MDA, and protein carbonyl levels |
Selectivity Against Related Enzymes
GSK-J1 shows minimal cross-reactivity with other JmjC-domain demethylases (e.g., JMJD2C, JMJD1A) . Profiling against 30+ human 2-oxoglutarate oxygenases confirmed selectivity >50 μM for non-target enzymes .
Key Data Tables
Table 1: Physicochemical Properties of this compound
Parameter | Value |
---|---|
Molecular Formula | C₂₄H₂₈ClN₅O₂ |
Molecular Weight | 453.96 g/mol |
CAS Number | 1797983-09-5 |
pKa (Predicted) | 5.95 ± 0.10 |
Table 2: Pharmacodynamic Effects of GSK-J4 Metabolites
Effect | Concentration | Outcome |
---|---|---|
TNF-α Inhibition (Macrophages) | IC₅₀ = 9 μM | Reduced inflammation in colitis models |
Neuroprotection (SH-SY5Y) | 0.25–0.5 μM | ↓ H₂O₂-induced cell death |
Applications De Recherche Scientifique
Cancer Therapy
GSK-J4 has been extensively studied for its anticancer properties, particularly in various malignancies where aberrant epigenetic modifications play a critical role.
Case Studies and Findings
- Acute Lymphoblastic Leukemia : GSK-J4 has demonstrated significant anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in leukemia cell lines .
- Pediatric Gliomas : Studies have shown that GSK-J4 effectively inhibits the growth of glioma cells (U87 and U251) by inducing apoptosis and reducing cell viability .
- Prostate Cancer : A combination treatment with hesperetin and GSK-J4 has been reported to inhibit cell proliferation, migration, and invasion in prostate cancer models .
Data Table: Efficacy of GSK-J4 in Various Cancers
Autoimmune Diseases
GSK-J4 has shown promise in treating autoimmune conditions through its anti-inflammatory properties.
Case Studies
- In vivo studies have demonstrated that GSK-J4 administration reduces the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, highlighting its potential as an anti-inflammatory agent .
Vascular Disorders
GSK-J4's role in vascular health is being explored, particularly concerning vascular smooth muscle cell proliferation.
Case Studies
Mécanisme D'action
GSK-J4 (hydrochloride) exerts its effects by inhibiting the histone demethylases JMJD3 and UTX. These enzymes demethylate H3K27me3, a histone mark associated with gene silencing. By inhibiting these enzymes, GSK-J4 (hydrochloride) increases the levels of H3K27me3, leading to gene silencing and affecting various cellular processes such as cell cycle regulation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Le GSK-J4 (chlorhydrate) est unique en son double inhibition des déméthylases d'histones JMJD3 et UTX. Des composés similaires comprennent le GSK-J1, qui est le promédicament perméable aux cellules du GSK-J4, et d'autres inhibiteurs de déméthylases d'histones tels que l'IOX1 et le JIB-04. Comparé à ces composés, le GSK-J4 (chlorhydrate) a montré une spécificité et une puissance plus élevées dans l'inhibition de JMJD3 et d'UTX, ce qui en fait un outil précieux en recherche épigénétique .
Références
Activité Biologique
GSK-J4 hydrochloride is a selective inhibitor of histone demethylases, particularly targeting the JMJD3 and UTX enzymes, which play crucial roles in epigenetic regulation. This compound has garnered attention for its potential therapeutic applications in cancer and neurodegenerative diseases due to its ability to modulate histone methylation marks, particularly H3K27me3.
GSK-J4 functions primarily by inhibiting the demethylation of histone H3 at lysine 27 (H3K27), leading to an increase in the levels of H3K27me3, a mark associated with gene silencing. This inhibition can affect various biological processes, including apoptosis, cell cycle regulation, and inflammatory responses.
Inhibition of Glioma Cell Proliferation
Research has demonstrated that GSK-J4 significantly inhibits the proliferation of glioma cells (U87 and U251) in a concentration- and time-dependent manner. The compound induces apoptosis in these cells while showing minimal effects on normal human brain microvascular endothelial cells (hCMEC) .
Table 1: Effects of GSK-J4 on Glioma Cells
Cell Line | Proliferation Inhibition | Apoptosis Induction | Migration Inhibition |
---|---|---|---|
U87 | Yes | Yes | Yes |
U251 | Yes | Yes | Yes |
hCMEC | No | No | No |
The selectivity of GSK-J4 for tumor cells over normal cells suggests a favorable therapeutic window, potentially reducing side effects associated with conventional chemotherapy.
Anti-Cancer Properties
GSK-J4 has shown promise against various cancers beyond gliomas. It has demonstrated anti-tumor effects in models of acute lymphoblastic leukemia, ovarian cancer, and non-small cell lung cancer . The compound's ability to enhance the effectiveness of chemotherapy agents indicates its potential as an adjuvant therapy.
Neuroprotective Effects
In addition to its anti-cancer properties, GSK-J4 exhibits neuroprotective effects. A study involving a Parkinson's disease model demonstrated that GSK-J4 could reduce oxidative stress and prevent dopaminergic neuron loss induced by 6-hydroxydopamine (6-OHDA). The compound enhanced the expression of ferroportin-1, an iron exporter, thereby mitigating iron-induced neurotoxicity .
Table 2: Neuroprotective Effects of GSK-J4
Parameter | Control | 6-OHDA Treatment | 6-OHDA + GSK-J4 |
---|---|---|---|
Cleaved Caspase-3 Level | Baseline | Increased | Decreased |
Bcl-2 Level | Baseline | Decreased | Restored |
Reactive Oxygen Species (ROS) | Low | High | Reduced |
This dual action—both as an anti-cancer agent and a neuroprotective agent—positions GSK-J4 as a versatile compound with potential applications across multiple therapeutic areas.
Case Studies and Research Findings
Recent studies have highlighted various pathways affected by GSK-J4 treatment:
- Apoptosis Pathway: GSK-J4 treatment resulted in increased levels of pro-apoptotic markers while decreasing anti-apoptotic markers in glioma cells .
- Cell Cycle Regulation: The compound has been shown to induce cell cycle arrest in cancer cells, further contributing to its anti-proliferative effects .
- Inflammatory Response: GSK-J4 also attenuates lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophages, suggesting its role in modulating immune responses .
Propriétés
IUPAC Name |
ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXWLTBYINKVNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of GSK-J4 hydrochloride, and how does this relate to its potential against Toxoplasma gondii?
A: this compound is a potent and selective inhibitor of histone lysine demethylases, specifically the JMJD3/UTX and JMJD2 families. [] While its exact mechanism against Toxoplasma gondii is not fully elucidated in the provided abstract, it's plausible that its inhibitory action on these epigenetic regulators interferes with crucial parasite gene expression patterns. This disruption could lead to impaired parasite growth and survival. Further research is needed to confirm the specific targets and downstream effects of this compound in the context of Toxoplasma gondii.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.